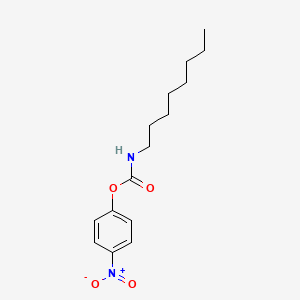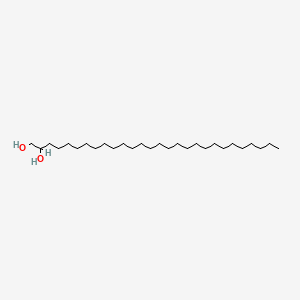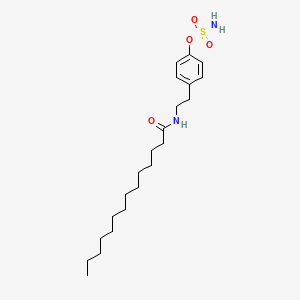
Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester
説明
Synthesis Analysis
The synthesis of esters, such as “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester”, can be achieved through various methods. Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst. Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The molecular structure of “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester” is represented by the formula C22H38N2O4S. More detailed structural information may require advanced analytical techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Esters, including “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .科学的研究の応用
Catalysis in Organic Transformations
DU-14 has shown potential in catalyzing organic transformations. Its unique electronic properties facilitate reactions such as hydroboration, cyanosilylation, N-functionalization of amines, and hydroamination. These catalytic activities are crucial for creating complex organic compounds and pharmaceuticals .
Small Molecule Activation
The compound is involved in the activation of small molecules like P4, As4, CO2, CO, H2, alkene, and alkyne. This application is significant in the field of synthetic chemistry, where the activation of these molecules can lead to the development of new materials and energy sources .
Photophysical Properties
DU-14 exhibits interesting photophysical properties, including phosphorescence and fluorescence. These properties are valuable in the development of new imaging agents and sensors that can be used in biological and environmental monitoring .
Thin Film Deposition
The compound is used in thin film deposition techniques such as atomic layer deposition and vapor phase deposition. These methods are essential in the manufacturing of semiconductors and nanotechnology applications .
Medicinal Applications
DU-14 inhibits steroid sulfatase, displaying neuromodulatory, anti-amnestic, and cognition-enhancing activities. It has been shown to inhibit the amnestic effects of scopolamine, suggesting its potential use in treating cognitive disorders .
Immunotherapy for Cancer
Research indicates that DU-14 enhances IFN-γ induced JAK1/2-STAT1 pathway activation and promotes MHC-I expression in tumor cells. It also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation, which are crucial steps in cancer immunotherapy. Importantly, DU-14 induces degradation of specific proteins involved in tumor growth, showing promise as a therapeutic agent in cancer treatment .
Polymerization Processes
DU-14 is involved in the polymerization of lactides and caprolactone, which are important for producing biodegradable plastics. This application is particularly relevant in the context of sustainable materials science .
Neuroprotective Effects
The compound’s ability to modulate neurosteroid levels suggests its potential as a neuroprotective agent. It could be used to develop treatments for neurodegenerative diseases or to mitigate the effects of neurological damage .
特性
IUPAC Name |
[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODHUVGZPZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171874 | |
| Record name | DU-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester | |
CAS RN |
186303-55-9 | |
| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DU-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of DU-14, and how does it affect their function?
A1: DU-14 is a potent and selective degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) []. These enzymes play a crucial role in negatively regulating T-cell activation and tumor antigen presentation. DU-14 promotes the degradation of PTP1B and TC-PTP, leading to enhanced T-cell activation and increased MHC-I expression in tumor cells [].
Q2: Can you elaborate on the mechanism through which DU-14 degrades PTP1B and TC-PTP?
A2: DU-14 mediates the degradation of PTP1B and TC-PTP through a process dependent on the target proteins themselves, VHL E3 ligase engagement, ubiquitination, and proteasome activity [].
Q3: What are the downstream effects of DU-14's degradation of PTP1B and TC-PTP in the context of cancer immunotherapy?
A3: Degradation of PTP1B and TC-PTP by DU-14 leads to several beneficial effects for cancer immunotherapy:
- Enhanced JAK1/2-STAT1 Pathway Activation: DU-14 enhances the activation of the JAK1/2-STAT1 pathway induced by IFN-γ, leading to increased expression of immune-related genes [].
- Increased MHC-I Expression: DU-14 promotes the upregulation of MHC-I molecules on tumor cells, potentially enhancing their recognition and destruction by cytotoxic T lymphocytes [].
- CD8+ T-cell Activation: DU-14 activates CD8+ T-cells, key players in anti-tumor immunity, and further augments STAT1 and STAT5 phosphorylation, enhancing their effector functions [].
Q4: Has DU-14 demonstrated efficacy in in vivo tumor models?
A4: Yes, DU-14 has shown promising results in a syngeneic mouse tumor model. It successfully induced PTP1B and TC-PTP degradation in vivo and effectively suppressed the growth of MC38 tumors [].
Q5: Is there a connection between DU-14 and acupuncture?
A5: While sharing the same designation, it is crucial to differentiate between the chemical compound "DU-14" (Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester) and the acupuncture point "DU-14" (Dazhui). These are distinct entities with no direct connection.
Q6: What is the significance of the DU-14 acupoint in traditional Chinese medicine and acupuncture?
A6: In Traditional Chinese Medicine, DU-14 (Dazhui) is a significant acupoint located on the governing vessel meridian. It is often targeted in acupuncture treatments for various conditions.
Q7: Can you provide examples of studies that investigated the effects of acupuncture at the DU-14 acupoint?
A7: Certainly. Several studies have explored the effects of acupuncture stimulation at the DU-14 acupoint:
- Skin Flap Survival: Electroacupuncture at DU-14, along with DU-2 (Yaoshu) and Liv-13 (Zhangmen), significantly improved skin flap survival in rats, showing promise for promoting wound healing [].
- Locomotor Sensitization: Electroacupuncture at DU-14 and DU-20 (Baihui) influenced ethanol-induced locomotor sensitization and ERK signaling in mice, suggesting potential for addressing addiction-related behaviors [].
- Mesenchymal Stem Cell Release: Electroacupuncture at DU-14 and DU-20, in conjunction with front-limb acupoints, increased the release of mesenchymal stem cells into circulation, potentially aiding tissue repair and reducing inflammation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1228230.png)
![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)
![1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)
![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)
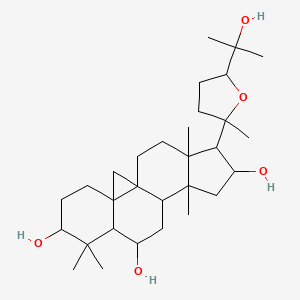


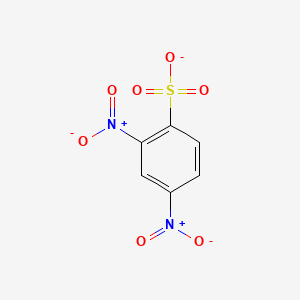
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
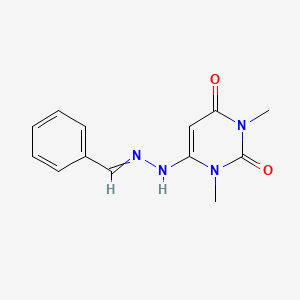
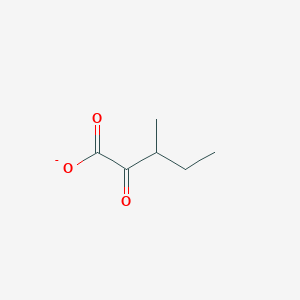
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
